molecular formula C5H4N4NaO+ B000781 Allopurinol sodium CAS No. 17795-21-0

Allopurinol sodium

Numéro de catalogue: B000781
Numéro CAS: 17795-21-0
Poids moléculaire: 159.10 g/mol
Clé InChI: PTJRZVJXXNYNLN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Perspective of Purine (B94841) Metabolism Modulation Research

Research into purine metabolism has a rich history, with initial characterization of the de novo purine biosynthetic pathway dating back approximately six decades to studies with avian liver enzymes nih.gov. Purines, fundamental to cellular life, serve as building blocks for DNA and RNA, and their metabolites, such as adenosine (B11128) 5′-triphosphate (ATP) and guanosine (B1672433) 5′-triphosphate (GTP), are crucial for cellular energy and intracellular signaling nih.gov. They are also integrated into more complex biomolecules and function as cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and coenzyme A nih.gov.

Early investigations into purine biosynthesis suggested that the enzymes within the pathway might assemble into multi-enzyme complexes, termed metabolons, to facilitate metabolic flux sci-hub.se. More recent findings have revealed that under conditions of high purine demand, the de novo purine biosynthetic enzymes can cluster near mitochondria and microtubules to form dynamic multi-enzyme complexes known as purinosomes nih.gov. Dysregulation of purine metabolism has been linked to various conditions, including cancers, gout, neuropathologies, and immunological defects sci-hub.se. Modulating purine synthesis, therefore, has long been a subject of research interest, particularly in the context of therapeutic applications for diseases characterized by metabolic imbalances researchgate.netcemm.at. For instance, it has been observed that inhibiting purine supply or disturbing purine synthesis can affect chromatin accessibility, which is relevant in cancer research cemm.at.

Significance of Xanthine (B1682287) Oxidase Inhibition in Biochemical Studies

Xanthine oxidoreductase (XOR) exists in two interconvertible forms: xanthine dehydrogenase and xanthine oxidase (XO) physiology.orgnih.gov. XO plays a rate-limiting role in the final steps of purine catabolism, converting hypoxanthine (B114508) to xanthine and then xanthine to uric acid physiology.orgfda.gov. Uric acid is the end product of purine metabolism in humans physiology.orgdroracle.airesearchgate.nettaylorandfrancis.com. The inhibition of XO is biochemically significant because it reduces the production of uric acid, leading to decreased serum and urinary uric acid levels fda.govwikipedia.org. This enzymatic inhibition also impacts the levels of upstream purine metabolites.

Beyond its role in uric acid production, XO is a significant source of reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide, particularly in the vasculature physiology.orgnih.gov. Consequently, inhibiting XO can mitigate oxidative stress-related tissue injury by reducing the generation of these harmful species physiology.orgnih.gov. Biochemical studies frequently utilize XO inhibitors to investigate the interplay between purine metabolism, oxidative stress, and various physiological and pathological states. For example, research has explored the association between plasma XOR activity and metabolic disorders such as obesity, smoking, liver dysfunction, hyperuricemia, dyslipidemia, and insulin (B600854) resistance, highlighting XOR as a potential biomarker physiology.org.

Allopurinol (B61711) Sodium as a Research Probe in Metabolic Pathways Investigations

Allopurinol, a synthetic structural analog of the natural purine base hypoxanthine, is widely employed in biochemical research as a specific inhibitor of xanthine oxidase fda.govdroracle.ainih.govdrugbank.com. Its mechanism of action involves competitive inhibition of XO, preventing the degradation of hypoxanthine and xanthine to uric acid fda.govnih.govdrugbank.com. Allopurinol is rapidly metabolized in vivo to oxypurinol (B62819) (also known as alloxanthine) by enzymes such as XO and aldehyde oxidoreductase, and oxypurinol is also a potent inhibitor of xanthine oxidase fda.govnih.govdrugbank.comd-nb.info. It is generally believed that the pharmacological action of allopurinol is primarily mediated by its active metabolite, oxypurinol, due to its longer half-life and higher systemic concentrations fda.govd-nb.info.

As a research probe, allopurinol sodium allows investigators to precisely modulate purine catabolism and study its downstream effects on various metabolic pathways without directly disrupting purine biosynthesis fda.govdroracle.ai. By inhibiting XO, allopurinol leads to an accumulation of hypoxanthine and xanthine, which can then be shunted back into the purine salvage pathway to form nucleotides drugbank.com. This increased reutilization of hypoxanthine and xanthine for nucleotide synthesis can result in increased nucleotide concentrations, which in turn can cause feedback inhibition of de novo purine synthesis drugbank.com.

Research studies have utilized allopurinol to investigate diverse metabolic contexts:

Purine Salvage and Energy Metabolism: Studies have shown that allopurinol can disrupt purine salvage, influencing cellular energy balance. For example, in vitro and in vivo experiments in murine experimental colitis revealed that allopurinol shifted adenylate and creatine (B1669601) metabolism, leading to AMP-activated protein kinase (AMPK) dysregulation and impaired proliferation, which attenuated wound healing nih.govmdpi.com. This suggests the critical role of purine salvage in gut health and cellular metabolism nih.gov. Data from such studies indicated that allopurinol treatment could decrease intracellular creatine (Cr) and ATP concentrations in a dose-dependent manner. mdpi.com.

Table 1: Impact of Allopurinol on Intracellular Metabolite Concentrations in T84 Model Cells

Allopurinol Concentration ATP Decrease (%) Creatine Decrease (%) Significance (ATP) Significance (Creatine)
10 µM 4.5 - p = 0.03 -
100 µM 6.1 - p = 0.01 -
1 mM 18.2 18 p < 0.00005 p = 0.000014

Data derived from in vitro studies in T84 model cells mdpi.com.

Metabolite Accumulation: The inhibition of XO by allopurinol causes an increase in serum and urinary concentrations of hypoxanthine and xanthine fda.govdroracle.ai. Research indicates that the serum concentration of hypoxanthine plus xanthine in patients receiving allopurinol is typically in the range of 0.3 to 0.4 mg/dL, compared to a normal level of approximately 0.15 mg/dL droracle.ai. Fecal metabolic analyses in experimental colitis models have also shown significant increases in fecal xanthine (57%) and hypoxanthine (55.6%) with allopurinol treatment compared to controls mdpi.com.

Table 2: Fecal Purine Metabolite Levels with Allopurinol Treatment in Experimental Colitis

Metabolite Change Compared to Control (%) p-value
Xanthine +57 0.01
Hypoxanthine +55.6 0.035

Data derived from fecal analyses in murine experimental colitis mdpi.com.

Investigation of Allopurinol Riboside: High doses of allopurinol can inhibit its own oxidation to oxipurinol, leading to a higher proportion of unchanged allopurinol and its metabolite, allopurinol riboside, in plasma and urine nih.gov. Allopurinol riboside is another metabolite that can influence purine metabolism and has been investigated independently in cellular models mdpi.com.

By selectively manipulating purine catabolism, this compound remains a valuable tool in diverse biochemical studies, contributing to a deeper understanding of metabolic pathways and their regulation.

Propriétés

Numéro CAS

17795-21-0

Formule moléculaire

C5H4N4NaO+

Poids moléculaire

159.10 g/mol

Nom IUPAC

sodium;1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H4N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2H,(H2,6,7,8,9,10);/q;+1

Clé InChI

PTJRZVJXXNYNLN-UHFFFAOYSA-N

SMILES

C1=NNC2=C1C(=NC=N2)[O-].[Na+]

SMILES isomérique

C1=NNC2=C1C(=NC=N2)[O-].[Na+]

SMILES canonique

C1=NNC2=C1C(=O)NC=N2.[Na+]

Autres numéros CAS

17795-21-0

Synonymes

NA

Origine du produit

United States

Molecular and Enzymatic Mechanisms of Action

Xanthine (B1682287) Oxidase (XO) Inhibition by Allopurinol (B61711) and Oxypurinol (B62819)

Xanthine oxidoreductase (XOR), existing in two interconvertible forms, xanthine dehydrogenase (XDH) and xanthine oxidase (XO), catalyzes the terminal steps of purine (B94841) degradation: the oxidation of hypoxanthine (B114508) to xanthine, and subsequently xanthine to uric acid wikipedia.orgwikipedia.orgnih.govnih.gov. Allopurinol acts as a potent inhibitor of this enzyme system.

Competitive Inhibition Kinetics with Hypoxanthine and Xanthine Substrates

Allopurinol functions as a competitive inhibitor of xanthine oxidase, binding to the enzyme's active site and thus preventing the natural substrates, hypoxanthine and xanthine, from binding wikipedia.orgwikipedia.orgmpg.defishersci.ca. Kinetic studies using Lineweaver-Burk plots demonstrate that allopurinol causes an increase in the apparent Michaelis constant (Km) for both hypoxanthine and xanthine, while the maximum velocity (Vmax) of the reaction remains constant. This pattern is characteristic of competitive inhibition, indicating that allopurinol competes directly with the natural substrates for the active site of the enzyme wikipedia.orgmims.com.

Research findings provide specific inhibition constants (Ki) for allopurinol. For instance, an inhibitory constant (Ki) of 2.12 µM has been reported for allopurinol against xanthine oxidase fishersci.ca. Its active metabolite, oxypurinol, also exhibits competitive inhibition against hypoxanthine and xanthine, although its Ki values are typically about 10-fold higher than those of allopurinol, suggesting a lower affinity for the enzyme compared to the parent compound wikipedia.org.

Table 1: Representative Kinetic Parameters of Allopurinol and Oxypurinol Inhibition of Xanthine Oxidase

InhibitorInhibition TypeSubstrate (e.g., Hypoxanthine/Xanthine)Effect on KmEffect on VmaxKi (approximate, µM)
AllopurinolCompetitiveHypoxanthine, XanthineIncreasesUnchanged2.12 fishersci.ca
OxypurinolCompetitiveHypoxanthine, XanthineIncreasesUnchanged~10x Allopurinol's Ki wikipedia.org

Structural Analogy to Natural Purine Bases

The inhibitory action of allopurinol stems from its structural resemblance to natural purine bases. Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine) is a structural isomer and analog of hypoxanthine, a naturally occurring purine wikipedia.orgmims.comnih.gov. Similarly, its metabolite, oxypurinol, is structurally analogous to xanthine wikipedia.org. This close structural mimicry allows both allopurinol and oxypurinol to be recognized by the xanthine oxidase enzyme and bind to its active site, thereby competing with the endogenous substrates wikipedia.org.

Role of Oxypurinol as the Primary Active Inhibitor of Xanthine Oxidase

Allopurinol itself is a substrate for xanthine oxidase and is metabolized by the enzyme to oxypurinol (alloxanthine) fishersci.ca. This metabolic conversion is crucial for its prolonged therapeutic effect. Upon oxidation of allopurinol, oxypurinol forms a tightly bound complex with the reduced molybdenum (Mo(IV)) center of the xanthine oxidoreductase enzyme wikipedia.orgwikipedia.org. This interaction transforms oxypurinol into a potent, time-dependent, pseudo-irreversible inhibitor of XO, contributing significantly to the sustained inhibition of uric acid production wikipedia.orgbmrb.io. While allopurinol initiates immediate inhibition by facilitating the formation of this tightly bound complex, oxypurinol is generally considered the primary active metabolite responsible for the prolonged pharmacological activity due to its persistent binding to the enzyme wikipedia.orgwikipedia.org. However, the binding of oxypurinol has been observed to weaken upon reoxidation of the Mo(VI) center, requiring reduction by purine substrates (hypoxanthine, xanthine, or allopurinol) to reform the tightly bound inhibitory complex wikipedia.orgwikipedia.org.

Impact on Purine Catabolism Pathways

The inhibition of xanthine oxidase by allopurinol and its active metabolite, oxypurinol, leads to significant shifts in the balance of purine catabolism, affecting the concentrations of various intermediates and influencing the dynamics of purine salvage.

Regulation of Uric Acid Precursor Concentrations (Hypoxanthine, Xanthine)

By blocking the conversion of hypoxanthine to xanthine and xanthine to uric acid, allopurinol therapy directly results in a marked reduction in uric acid levels wikipedia.orgmpg.defishersci.canih.gov. Concomitantly, the concentrations of the purine precursors, hypoxanthine and xanthine, increase in plasma and are excreted in higher amounts in the urine wikipedia.orgmpg.dewikipedia.orgnih.govnih.gov. This shift in purine catabolism is therapeutically beneficial because hypoxanthine and xanthine are significantly more water-soluble than uric acid, which reduces the risk of crystallization and deposition in tissues mpg.de.

Table 2: Changes in Purine Metabolite Concentrations Post-Allopurinol Treatment

MetabolitePre-Treatment ConcentrationPost-Treatment ConcentrationImplication
Uric AcidHighDecreasedReduced risk of crystallization and deposition wikipedia.orgmpg.de
HypoxanthineNormal/LowIncreasedIncreased excretion, potential for salvage mpg.dewikipedia.org
XanthineNormal/LowIncreasedIncreased excretion, potential for salvage mpg.dewikipedia.org

Altered Purine Salvage Pathway Dynamics

The increased intracellular concentrations of hypoxanthine and xanthine resulting from XO inhibition can significantly alter the dynamics of the purine salvage pathway. The salvage pathway, primarily mediated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), enables the reutilization of purine bases (hypoxanthine and guanine) to synthesize their corresponding nucleotides (inosine monophosphate (IMP) and guanosine (B1672433) monophosphate), an energetically efficient process compared to de novo purine synthesis wikipedia.orguni.lumpg.de.

In individuals with functional HGPRT, the elevated levels of hypoxanthine can be shunted back into the nucleotide pool, leading to enhanced ATP production and reduced demand on de novo synthesis nih.govnih.gov. Some studies, particularly in the context of co-therapy with thiopurines, have reported an observed increase in HGPRT activity following allopurinol administration, contributing to improved metabolic profiles wikipedia.orgwikipedia.orgfishersci.cabmrb.io. This suggests that the increased availability of substrates like hypoxanthine can drive the salvage pathway more effectively.

Feedback Inhibition of De Novo Purine Biosynthesis

Modulation of Amidophosphoribosyltransferase Activity

Enzymatic Conversion of Allopurinol to Oxypurinol

Allopurinol undergoes significant enzymatic biotransformation in the body, with its primary active metabolite being oxypurinol researchgate.netescholarship.orgnih.govpharmgkb.orgnih.gov. This conversion utilizes endogenous pathways that are normally involved in the metabolism of natural purines such as hypoxanthine and xanthine pharmgkb.org. The key enzymes responsible for this crucial metabolic step are aldehyde oxidase (AOX1) and xanthine oxidoreductase (XDH/XO) pharmgkb.orgwikigenes.orgnih.govnih.govresearchgate.netimoa.inforesearchgate.netresearchgate.net.

Data regarding the enzymatic conversion of allopurinol to oxypurinol are summarized below:

EnzymeRole in Allopurinol BiotransformationRelative Contribution/RateKey MechanismSource
Aldehyde Oxidase (AOX1)Primary conversion of Allopurinol to OxypurinolHigher rate than XDH/XOCytosolic molybdo-flavoprotein, catalyzes oxidation of allopurinol pharmgkb.orgnih.govimoa.inforesearchgate.net pharmgkb.orgwikigenes.orgnih.govimoa.inforesearchgate.net
Xanthine Oxidoreductase (XDH/XO)Also converts Allopurinol to OxypurinolLower rate than AOX1Reduces molybdenum Mo(VI) active center to Mo(IV); hydroxylation at N8 of allopurinol researchgate.netescholarship.orgnih.govnih.govnih.gov researchgate.netescholarship.orgnih.govpharmgkb.orgnih.govnih.govresearchgate.net

Role of Aldehyde Oxidase (AOX1) in Allopurinol Biotransformation

Aldehyde oxidase (AOX1) is a major enzyme responsible for the metabolic conversion of allopurinol to oxypurinol in humans, primarily occurring in the liver pharmgkb.orgwikigenes.orgnih.govresearchgate.net. AOX1 is a cytosolic molybdo-flavoprotein that is structurally similar to xanthine oxidoreductase imoa.inforesearchgate.net. It catalyzes the oxidation of allopurinol, contributing significantly to the formation of oxypurinol pharmgkb.orgnih.govresearchgate.net. The activity of AOX1 is dependent on the sulfuration of its molybdenum cofactor (MOCO), a process mediated by the enzyme MOCOS (molybdenum cofactor sulfurase) pharmgkb.orgnih.gov. Experimental studies have shown that inhibitors selective for aldehyde oxidase can attenuate the formation of allopurinol's metabolites, further underscoring AOX1's crucial role in this biotransformation nih.govresearchgate.net.

Contribution of Xanthine Oxidase (XDH) to Allopurinol Metabolism

Xanthine oxidoreductase, which encompasses both xanthine oxidase (XO) and xanthine dehydrogenase (XDH) forms, also contributes to the metabolism of allopurinol to oxypurinol escholarship.orgpharmgkb.orgnih.govwikigenes.orgnih.govresearchgate.net. XOR catalyzes the hydroxylation of allopurinol at the N8 position, leading to the formation of oxypurinol nih.gov. This process involves the reduction of the enzyme's molybdenum Mo(VI) active center to Mo(IV) researchgate.netescholarship.orgnih.govnih.gov. Although both AOX1 and XDH can metabolize allopurinol, XO/XDH typically converts allopurinol to oxypurinol at a lower rate compared to AOX1 nih.gov. Like AOX1, the catalytic activity of XDH is also reliant on the presence and proper activation of a molybdenum cofactor, which is sulfured by MOCOS pharmgkb.orgnih.gov.

Involvement of Molybdenum Cofactor and MOCOS in Enzyme Activity

The enzymatic activities of both aldehyde oxidase (AOX1) and xanthine oxidoreductase (XDH/XO) are critically dependent on a molybdenum cofactor (Moco) pharmgkb.orgnih.govresearchgate.netimoa.infokne-publishing.com. Moco is a pterin-based cofactor that resides within the active site of these molybdenum-containing enzymes, where it plays a direct role in the catalytic redox reactions researchgate.netkne-publishing.com. The proper function of this cofactor, and thus the activity of AOX1 and XDH, requires its activation, specifically the sulfuration of the molybdenum center from its oxo-form to the sulfide (B99878) form pharmgkb.orgnih.gov. This sulfuration process is facilitated by the enzyme MOCOS (molybdenum cofactor sulfurase) pharmgkb.orgnih.gov. Deficiencies in the molybdenum cofactor or MOCOS can lead to impaired enzyme activity, thereby affecting the body's ability to metabolize purines and xenobiotics, including the conversion of allopurinol to its active metabolite, oxypurinol kne-publishing.comuniprot.org.

Pharmacodynamics at the Cellular and Subcellular Level

Modulation of Cellular Energy Metabolism

Allopurinol (B61711) sodium can significantly modulate cellular energy metabolism, impacting critical energy-related molecules and signaling pathways.

Allopurinol has been shown to influence adenylate and creatine (B1669601) metabolism, particularly in contexts of cellular stress or disease. In studies concerning colonic epithelial metabolism, allopurinol treatment led to a dose-dependent decrease in intracellular adenosine (B11128) triphosphate (ATP) concentrations. Specifically, concentrations of 10 µM, 100 µM, and 1 mM allopurinol resulted in ATP reductions of 4.5%, 6.1%, and 18.2%, respectively. Concurrently, a 1 mM dose of allopurinol induced an 18% decrease in intracellular creatine nih.gov.

Allopurinol's effects on creatine metabolism may also involve its metabolite, allopurinol riboside (AR). AR has been observed to cause dose-dependent decreases in intracellular creatine and ATP concentrations, with a 10.4% decrease in creatine and 7% decrease in ATP at 100 µM AR, and a 26% decrease in creatine and 19.3% decrease in ATP at 300 µM AR. Interestingly, while allopurinol treatment led to an increase in phosphocreatine (B42189) (PCr) corresponding to decreased creatine, AR's effect on PCr differed, suggesting distinct influences on creatine synthesis or degradation nih.gov.

Table 1: Effects of Allopurinol on Intracellular ATP and Creatine Levels

CompoundConcentrationATP Decrease (%)Creatine Decrease (%)
Allopurinol10 µM4.5-
Allopurinol100 µM6.1-
Allopurinol1 mM18.218
Allopurinol Riboside100 µM710.4
Allopurinol Riboside300 µM19.326

Allopurinol has been linked to the dysregulation of AMP-activated protein kinase (AMPK) signaling. AMPK is a critical cellular energy sensor that helps maintain energy homeostasis researchgate.netresearchgate.net. Studies have shown that a therapeutically relevant dose of allopurinol can lead to AMPK dysregulation nih.govresearchgate.net. For instance, in murine experimental colitis, allopurinol-treated tissues showed a 62.5% decrease in phosphorylated (active) AMPK compared to control mice during the recovery phase nih.gov. This suggests that allopurinol can impede ATP production and energy distribution, partly through its influence on the creatine kinase circuit and subsequent AMPK signaling nih.gov. Conversely, some research indicates that administration of allopurinol can activate AMPK, particularly in endothelial cells within atherosclerotic plaques, possibly due to its role in reducing oxidative stress ahajournals.org.

Effects on Adenylate and Creatine Metabolism

Influence on Gene and Protein Expression

Allopurinol profoundly affects the expression of specific proteins, particularly those involved in hypoxia responses.

Allopurinol consistently demonstrates a dose-dependent reduction in the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α) protein. This effect has been observed in various cell types, including Human Foreskin Fibroblasts (HFF) and Human Umbilical Vein Endothelial Cells (HUVEC), under both normoxic and hypoxic conditions plos.orgmedchemexpress.comnih.govmedchemexpress.comresearchgate.netnordicbiosite.com. For example, in HFF and HUVEC cells treated with allopurinol, HIF-1α protein levels were substantially reduced, particularly at higher doses (e.g., 1000 µg/ml) plos.orgnih.gov. This reduction appears to be independent of prolyl-hydroxylase (PHD) activity, as allopurinol reduced HIF-1α levels even when PHD activity was inhibited by desferrioxamine (DFX) plos.orgnih.gov. While allopurinol significantly impacts HIF-1α protein levels, its effects on HIF-1α mRNA levels are marginal and generally not considered biologically significant plos.orgnih.gov. Allopurinol's ability to lower hypoxia-induced upregulation of HIF-1α has also been noted in neuroblastoma cells, where it helped protect against ATP depletion and reduced reactive oxygen species (ROS) production researchgate.net.

Table 2: Allopurinol's Effect on HIF-1α Protein Expression (Normoxia)

Cell LineAllopurinol Concentration (µg/ml)HIF-1α Protein Expression (Relative to Control)Notes
HFF10Reduced (Dose-dependent)Dose-dependent reduction plos.org
HFF100Reduced (Dose-dependent)Dose-dependent reduction plos.org
HFF1000Substantially reduced plos.orgnih.gov
HUVEC10Reduced (Dose-dependent)Less sensitive than HFF plos.org
HUVEC100Reduced (Dose-dependent)Less sensitive than HFF plos.org
HUVEC1000Reduced plos.orgnih.gov

Similar to HIF-1α, allopurinol has been shown to decrease the expression of Hypoxia-Inducible Factor-2α (HIF-2α) protein plos.orgmedchemexpress.commedchemexpress.comnordicbiosite.commedchemexpress.eu. In HFF cells, allopurinol treatment at 1000 µg/ml substantially reduced HIF-2α protein expression under normoxia plos.orgnih.gov. Under hypoxic conditions, allopurinol treatment significantly altered HIF-2α levels in HFF cells, although HUVEC cells were only affected at higher doses, indicating differential sensitivity plos.orgnih.gov. While allopurinol can reduce HIF-2α protein, its impact on HIF-2α mRNA levels is minimal plos.orgnih.gov. The degradation of HIF-2α, particularly under intermittent hypoxia, has been linked to xanthine (B1682287) oxidase activity, and allopurinol, as a xanthine oxidase inhibitor, can prevent this degradation nih.gov.

Decreased Expression of HIF-1α Protein

Cellular Processes Affecting Proliferation and Wound Healing

Allopurinol's influence extends to cellular processes such as proliferation and wound healing, often in contexts related to energy metabolism and oxidative stress. In murine models of experimental colitis, a therapeutically relevant dose of allopurinol disrupted proliferation and attenuated wound healing, leading to increased tissue damage nih.govresearchgate.net. This effect is partly attributed to allopurinol's inhibition of purine (B94841) salvage, which is crucial for energy balance and cell proliferation nih.govresearchgate.netmdpi.com. Immunofluorescence analysis of colonic tissue showed an 18.9% decrease in the proliferation marker Ki67 in allopurinol-treated tissues during peak disease and a substantial 56.8% decrease during recovery, coinciding with decreased active AMPK nih.gov.

Furthermore, allopurinol has been observed to inhibit the contraction phase of wound healing. In a study on excisional wounds in rats, allopurinol treatment resulted in a significantly lower coefficient of wound area contraction compared to controls. Histologically, the granulation tissue in allopurinol-treated wounds was less cellular but contained more collagen nih.gov. This suggests a complex interaction involving fibroblasts/myofibroblasts and reactive oxygen species (ROS) in the mediation of this process nih.gov. Other research indicates that excessive ROS and uric acid, which allopurinol influences, can stimulate inflammation and prevent proliferation and vascularization, thereby delaying wound healing nih.gov. Allopurinol also reduced angiogenesis traits in Human Umbilical Vein Endothelial Cells (HUVEC) in an in vitro model plos.orgmedchemexpress.commedchemexpress.com.

Investigation of Anti-nociceptive and Anti-depressant Biochemical Pathways

Allopurinol sodium exhibits notable anti-nociceptive and anti-depressant properties, mediated through distinct biochemical pathways.

Anti-nociceptive Mechanisms

The anti-nociceptive effect of this compound is primarily attributed to its influence on purine metabolism, specifically leading to the accumulation of adenosine. As a potent inhibitor of xanthine oxidase (XO), this compound reduces the breakdown of hypoxanthine (B114508) and xanthine into uric acid guidetopharmacology.orgnih.govguidetopharmacology.orgwikipedia.org. This inhibition results in increased levels of hypoxanthine, which is subsequently converted to inosine (B1671953) and then to adenosine guidetopharmacology.orgnih.govguidetopharmacology.org. Adenosine acts as an inhibitory neuromodulator, and its anti-nociceptive action is mediated through its interaction with adenosine A1 receptors guidetopharmacology.orgnih.govguidetopharmacology.orgwikipedia.org. Studies in mice have demonstrated dose-dependent anti-nociceptive effects of allopurinol in various chemical and thermal pain models nih.govguidetopharmacology.org. Investigations have also shown that allopurinol leads to an increase in cerebrospinal fluid (CSF) levels of purines, including adenosine and guanosine (B1672433), alongside a decrease in uric acid concentration, suggesting a central mechanism for its pain-relieving effects guidetopharmacology.org. Notably, research indicates that the anti-nociceptive action of allopurinol is unlikely to involve the opioid pathway guidetopharmacology.orgnih.govwikipedia.org.

Table 1: Summary of Anti-nociceptive Effects and Mechanisms of this compound

Effect CategorySpecific Mechanism/FindingKey Biochemicals InvolvedResearch Context
Anti-nociception Inhibition of xanthine oxidase (XO) leading to increased hypoxanthine, inosine, and adenosine levels. guidetopharmacology.orgnih.govguidetopharmacology.orgwikipedia.orgHypoxanthine, Xanthine, Adenosine, Inosine, Uric AcidMice models (chemical and thermal pain) nih.govguidetopharmacology.org
Adenosine acts on A1 adenosine receptors to produce anti-nociception. guidetopharmacology.orgnih.govguidetopharmacology.orgwikipedia.orgAdenosine, Adenosine A1 receptorsMice models guidetopharmacology.orgnih.govguidetopharmacology.orgwikipedia.org
Increased cerebrospinal fluid (CSF) purines (adenosine, guanosine) and decreased CSF uric acid. guidetopharmacology.orgAdenosine, Guanosine, Uric AcidMice studies guidetopharmacology.org
Opioid pathway is not involved. guidetopharmacology.orgnih.govwikipedia.orgN/AMice studies guidetopharmacology.orgnih.govwikipedia.org

Anti-depressant Biochemical Pathways

This compound has also demonstrated anti-depressant-like effects in animal models. Studies in rats have shown that allopurinol administration can reduce depressive-like behaviors. This observed effect is correlated with an increase in serum levels of Brain-Derived Neurotrophic Factor (BDNF). Furthermore, it is suggested that allopurinol's inhibitory action on xanthine oxidase may reduce the metabolism of tryptophan via the kynurenine (B1673888) pathway, thereby leading to elevated levels of tryptophan and, consequently, serotonin (B10506) in the brain, contributing to its anti-depressant effects. Long-term administration of allopurinol at doses of 50 mg/kg and 100 mg/kg (intraperitoneally daily for 21 days) has been shown to produce these anti-depressant effects in behavioral tests in rats.

Table 2: Summary of Anti-depressant Effects and Mechanisms of this compound

Effect CategorySpecific Mechanism/FindingKey Biochemicals InvolvedResearch Context
Anti-depression Reduction of depressive-like behaviors.N/ARats
Increased serum Brain-Derived Neurotrophic Factor (BDNF) levels.BDNFRats
Possible reduction of tryptophan metabolism in kynurenine pathway, leading to increased tryptophan and serotonin.Tryptophan, SerotoninRats

Anti-leishmanial Mechanisms

The anti-leishmanial activity of allopurinol has been a subject of investigation since its initial description in 1974. Its mechanism of action against Leishmania parasites is distinct from its uric acid-lowering effects.

Allopurinol's efficacy against Leishmania is primarily attributed to its interaction with the parasite's purine salvage pathway. The compound is a purine analog that is metabolized by the leishmanial enzyme hypoxanthine-guanine phosphoribosyl transferase (HGPRT). This metabolism leads to the formation of phosphorylated allopurinol, specifically allopurinol ribotide (also referred to as allopurinol ribonucleoside). Allopurinol ribotide is then incorporated into the parasite's nucleic acids, particularly RNA, disrupting protein translation and leading to selective parasite death. Furthermore, allopurinol is believed to interdict the de novo synthesis of pyrimidines within the parasite, contributing to its inhibitory effects on parasite growth.

Studies have shown that allopurinol can inhibit the growth of various Leishmania species in vitro, including Leishmania braziliensis, Leishmania donovani, and Leishmania mexicana. While allopurinol has limited use as a monotherapy for human visceral and cutaneous leishmaniasis, it is considered a major first-line drug for the long-term treatment of canine leishmaniasis (CanL), often used in combination with other anti-leishmanial agents like pentavalent antimonials or miltefosine. Despite its utility, cases of resistance to allopurinol in Leishmania infantum have been observed in clinical settings, with potential mechanisms including decreased drug uptake or enzymatic modifications within the parasite.

Table 3: Summary of Anti-leishmanial Mechanisms of this compound

Mechanism CategorySpecific Mechanism/FindingKey Biochemicals InvolvedResearch Context
Purine Salvage Pathway Interference Inhibition of leishmanial hypoxanthine-guanine phosphoribosyl transferase (HGPRT).HGPRTLeishmania parasites
Phosphorylated allopurinol (allopurinol ribotide/ribonucleoside) incorporated into parasite nucleic acids, disrupting protein translation and leading to parasite death.Allopurinol ribotide, RNA, ATPLeishmania parasites
Pyrimidine (B1678525) Synthesis Interference Inhibition of de novo pyrimidine synthesis.PyrimidineLeishmania braziliensis (in vitro)
Efficacy Profile Inhibits growth of L. braziliensis, L. donovani, L. mexicana.N/AIn vitro studies, Canine Leishmaniasis treatment
Resistance Observed in L. infantum; possible mechanisms include decreased drug uptake or enzymatic modifications.N/ACanine clinical studies

Synthetic Methodologies and Derivative Development

Chemical Synthesis of Allopurinol (B61711) Analogues

The chemical synthesis of allopurinol analogues often involves building the pyrazolo[3,4-d]pyrimidine scaffold through cyclization reactions. A common approach involves the reaction of 3-amino-4-carboxylic acid derivatives with carboxylic acids or their functional derivatives, forming the pyrimidine (B1678525) ring. For instance, allopurinol itself can be prepared by reacting 3-amino-4-carbethoxy-pyrazole with formamide, which leads to the formation of the pyrimidine ring google.com. Another method involves a two-stage reaction sequence, initiating with the formation of a 4-halo-1-pyrazolo-(3,4-d)-pyrimidine compound, which is subsequently hydrolyzed to yield 4-hydroxy-1-pyrazolo-(3,4-d)-pyrimidine (allopurinol) google.com.

Specific synthetic pathways have been developed for various derivatives. For example, methylenebis(allopurinols) can be synthesized via liquid-liquid phase transfer alkylation of 4-methoxy-pyrazolo[3,4-d]-pyrimidine, followed by nucleophilic aromatic substitution (SNAr) reactions at the C(4) position nih.gov. Studies have also explored the synthesis of allopurinol locked nucleic acid (LNA) monomers through C6 deamination of 8-aza-7-bromo-7-deazaadenine LNA monomers researchgate.net.

Design and Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold, inherent to allopurinol, offers multiple sites for chemical modification, allowing for the design and synthesis of novel derivatives with varied biological profiles mdpi.com. These modifications aim to improve properties such as solubility, stability, lipophilicity, and target specificity.

Modification at the C6 position of the pyrazolo[3,4-d]pyrimidine ring has been explored to develop allopurinol derivatives. Considering that C6 is a target of metabolism for the xanthine (B1682287) oxidase enzyme, a series of derivatives with alkyl groups at this position have been synthesized conicet.gov.ar. For example, 6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, 6-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and 6-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one were prepared using established methods, such as that by Cheng and Robins conicet.gov.ar. These C6-alkylated derivatives, despite showing improved physicochemical profiles compared to allopurinol, often exhibited limited or no direct parasiticidal activity in certain biological contexts but could be designed as prodrugs conicet.gov.arnih.gov.

Modifications at the N1-acyl positions of allopurinol have also been investigated, often with the intent of creating prodrugs to enhance drug delivery properties. N1-acyl derivatives, such as 1-acetyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, 1-propanoyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and 1-butanoyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, have been synthesized conicet.gov.ar. These derivatives can be prepared according to procedures described by Bundgaard, which involve eliminating a hydrogen bond donor group at the N1 position conicet.gov.ar. Such modifications can significantly impact crystal lattice energy, solubility, dissolution rate, and permeability conicet.gov.ar. For instance, N1-acyl derivatives have been shown to be more lipophilic than allopurinol, which can be advantageous for certain delivery routes researchgate.net.

Modification at C6-Alkyl Positions

Development of Triazole Derivatives

Beyond direct allopurinol analogues, the development of novel xanthine oxidase inhibitors has extended to diverse chemical scaffolds, including triazole derivatives nih.govresearchgate.net. These compounds are explored as potential anti-gout inhibitors and can be designed based on existing clinically used XO inhibitors like allopurinol, febuxostat, and topiroxostat (B1683209) nih.gov.

Recent studies have focused on the synthesis of 1,4-disubstituted-1,2,3-triazoles using approaches such as Sharpless's method thesciencein.orgthesciencein.org. Research findings indicate that certain triazole derivatives can exhibit superior xanthine oxidase inhibitory activity compared to allopurinol. For example, specific triazole compounds incorporating a ketone moiety have shown better binding energies and inhibitory properties against XO than allopurinol researchgate.netthesciencein.orgthesciencein.org. Compounds like (5-bromothiophen-2-yl)(1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-yl)methanone (9f) and (5-bromothiophen-2-yl(1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-yl)methanone (9h) demonstrated encouraging higher inhibition properties, with binding energies of -7.29 kcal/mol and -7.59 kcal/mol, respectively, compared to allopurinol researchgate.netthesciencein.orgthesciencein.org.

Table 1: Xanthine Oxidase Inhibitory Activity of Selected Triazole Derivatives Compared to Allopurinol

Compound IDDescriptionBinding Energy (kcal/mol)Relative XO Inhibition Activity
AllopurinolReference XO Inhibitor-6.1 dergipark.org.trBaseline
9f(5-bromothiophen-2-yl)(1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-yl)methanone-7.29 researchgate.netthesciencein.orgthesciencein.orgHigher than Allopurinol
9h(5-Bromothiophen-2-yl(1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-yl)methanone-7.59 researchgate.netthesciencein.orgthesciencein.orgHigher than Allopurinol

Exploration of Structure-Activity Relationships for Xanthine Oxidase Inhibition

The structure-activity relationships (SAR) for xanthine oxidase inhibition by allopurinol and its analogues are extensively studied. Allopurinol acts as a mechanism-based inhibitor, with its active metabolite, oxypurinol (B62819), forming a covalent bond with the molybdenum ion in the XO enzyme's active site mdpi.comfarmaciajournal.com. Key residues in the active site of XO, such as Gln-1194, Phe-798, Gly-799, Ala-1078, Ser-1080, and Gly-1260, interact with allopurinol via hydrogen bonds researchgate.net.

Modifications to the allopurinol structure can significantly influence its inhibitory activity. For instance, purine-based XO inhibitors include monosubstituted 2-(thioalkyl)purines, 6-(N-benzoylamino)purine, and 9-Benzoyl 9-deazaguanines, which have been explored for their XO inhibitory potential mdpi.com. Studies on flavonoids, another class of XO inhibitors, suggest that hydroxyl groups at C-5 and C-7 and a double bond between C-2 and C-3 are crucial for high inhibitory activity against XO acs.org. A planar configuration and a specific C2=C3 double bond in flavonoids promote binding and inhibitory activity, while certain modifications like glycosylation can diminish potency mdpi.comnih.gov. The ability of a compound to bind to the active center of XO via hydrophobic interactions and induce conformational changes is vital for inhibition mdpi.com.

Table 2: Key Structural Features and Their Impact on XO Inhibition for Various Compounds

Compound Class/FeatureKey Structural Feature(s)Impact on Xanthine Oxidase InhibitionSource
Allopurinol (Oxypurinol)Pyrazolo[3,4-d]pyrimidine core, purine (B94841) analogForms covalent bond with molybdenum ion, mechanism-based inhibition mdpi.comfarmaciajournal.com
FlavonoidsHydroxyl groups at C-5, C-7; C2=C3 double bondEssential for high inhibitory activity, planar structure promotes binding mdpi.comacs.org
FlavonoidsC-3' hydroxyl group in ring B, C-3 hydroxylEssential for high superoxide (B77818) scavenging activity (distinct from XO inhibition) acs.org
FlavonoidsGlycosylationDramatically reduces inhibitory activity, hinders access to active site nih.gov
Triazole derivativesKetone moiety, specific substitution patternsCan lead to better binding energies and higher inhibition than allopurinol researchgate.netthesciencein.org

Novel Derivatives with Attenuated Xanthine Oxidase Inhibition for Alternative Biological Activities

While allopurinol is known for its potent XO inhibition, some novel derivatives have been designed and synthesized with attenuated XO inhibitory activity, aiming to explore or enhance alternative biological properties, particularly in the realm of anticancer activity nih.govresearchgate.net. This approach recognizes that the allopurinol scaffold might possess inherent biological activities beyond its role as an XO inhibitor.

For example, a panel of pyrazolo[3,4-d]pyrimidine derivatives structurally related to allopurinol was synthesized and evaluated for cytotoxicity against cancer cell lines and for XO inhibitory activities nih.govresearchgate.net. One such compound (compound 4 in researchgate.net or nih.gov), exhibited potent cytotoxicity against human hepatoma carcinoma cell lines (BEL-7402 and SMMC-7221) with IC50 values of 25.5 and 35.2 μM, respectively nih.govresearchgate.net. Notably, this compound was a much weaker XO inhibitor than allopurinol, suggesting that its anticancer activities were not primarily mediated through XO inhibition nih.govresearchgate.net. This indicates that structural modifications at the C-4 and N-1 positions of the allopurinol scaffold can be important in retaining cytotoxicity against cancer cells while attenuating XO inhibition researchgate.net. Such derivatives represent promising lead compounds for further optimization as potential anticancer agents, offering a new direction for the therapeutic application of allopurinol-derived structures nih.govresearchgate.net.

Preclinical Research Models and Experimental Systems

In Vitro Models for Enzyme Inhibition Studies

In vitro studies are fundamental for characterizing the direct inhibitory action of allopurinol (B61711) sodium on xanthine (B1682287) oxidase and understanding its kinetic profile.

Enzyme Kinetic Studies (Lineweaver-Burk plots, Km, Vmax determination)

Enzyme kinetic studies, particularly those utilizing Lineweaver-Burk plots, provide critical insights into the mechanism by which allopurinol sodium interacts with xanthine oxidase. Allopurinol is widely recognized as a competitive inhibitor of xanthine oxidase. This competitive inhibition means that allopurinol, or its active metabolite oxypurinol (B62819), binds to the free xanthine oxidase enzyme at the active site, thereby preventing the natural substrates (hypoxanthine and xanthine) from binding and being converted to uric acid. nih.govmdpi.com

In the presence of allopurinol, Lineweaver-Burk plots typically show an increase in the apparent Michaelis-Menten constant (Km) while the maximum reaction velocity (Vmax) remains constant. nih.govmdpi.comresearchgate.net This pattern is characteristic of competitive inhibition, indicating that allopurinol competes with the substrate for binding to the enzyme's active site. nih.govmdpi.com For instance, studies have reported specific kinetic parameters for allopurinol against xanthine oxidase, with an increase in Km values observed when allopurinol is present, while Vmax values remain largely unchanged. nih.govresearchgate.net For example, one study observed a constant Vmax of 0.00025 abs/min (with hypoxanthine (B114508) as substrate) across various allopurinol concentrations, while Km increased from 0.00178 µM in the absence of inhibitor to 0.03277 µM at 2.500 µg/mL allopurinol. nih.gov Another study reported Km values for allopurinol at 7.77 µM. saudijournals.com Inhibition constants (Ki) for allopurinol have been determined, with reported values around 2.12 µM. herbmedpharmacol.com

Table 1: Representative Enzyme Kinetic Parameters of Allopurinol on Xanthine Oxidase Inhibition

ParameterValue (Hypoxanthine as substrate)Value (General)Source
Vmax0.00025 abs/min (constant)94.14 - 194.14 nih.govsaudijournals.com
KmIncreases from 0.00178 to 0.03277 µM7.77 µM nih.govsaudijournals.com
Ki-2.12 µM herbmedpharmacol.com
Inhibition TypeCompetitiveCompetitive nih.govmdpi.combanglajol.infobioline.org.br

IC50 Value Determination for Xanthine Oxidase Inhibition

The IC50 (half-maximal inhibitory concentration) is a crucial measure of the potency of an inhibitor. For this compound, various in vitro studies have consistently demonstrated its potent inhibitory effect on xanthine oxidase, with a range of reported IC50 values. These values can vary depending on the specific experimental conditions, such as enzyme source (e.g., bovine milk xanthine oxidase), substrate used (hypoxanthine or xanthine), buffer conditions, and incubation times.

Reported IC50 values for allopurinol inhibition of xanthine oxidase often fall in the micromolar (µM) or microgram per milliliter (µg/mL) range. For instance, values have been reported as low as 0.11-0.13 µg/mL when using hypoxanthine or xanthine as substrates. nih.govmdpi.com Other studies have reported IC50 values of 2.84 ± 0.41 µM herbmedpharmacol.com, 6.94 ± 0.32 µg/mL analis.com.my, 8.57 ± 0.30 µg/mL bioline.org.br, and 24 ± 0.3 µg/mL banglajol.infobrieflands.com. A broader range of 0.2-50 µM has also been cited for this compound as a xanthine oxidase inhibitor. medchemexpress.comnih.gov These diverse values underscore its effectiveness as a potent inhibitor across different experimental setups.

Table 2: Reported IC50 Values for this compound on Xanthine Oxidase Inhibition

IC50 ValueUnitSubstrate (if specified)Source
0.13µg/mLHypoxanthine nih.govmdpi.com
0.11µg/mLXanthine nih.govmdpi.com
2.84 ± 0.41µM- herbmedpharmacol.com
6.94 ± 0.32µg/mL- analis.com.my
8.57 ± 0.30µg/mL- bioline.org.br
9.07µg/mL- saudijournals.com
24 ± 0.3µg/mL- banglajol.infobrieflands.com
0.2-50µM- medchemexpress.comnih.gov

In Vivo Animal Models for Investigating Biological Effects

In vivo animal models are crucial for studying the systemic effects of this compound on uric acid metabolism and hyperuricemia, providing a more comprehensive understanding of its therapeutic potential in a biological context.

Rodent Models of Hyperuricemia and Purine (B94841) Metabolism Perturbation

Rodent models are frequently used to induce hyperuricemia, mimicking the elevated uric acid levels seen in humans, and to evaluate the efficacy of this compound in mitigating these conditions.

Potassium oxonate is a widely used agent for inducing hyperuricemia in rodents, including rats and mice. It acts as a selective competitive inhibitor of uricase, an enzyme present in most mammals (but absent in humans) that converts uric acid to allantoin. By inhibiting uricase, potassium oxonate leads to an accumulation of uric acid, thereby establishing a hyperuricemic state. nih.govkarger.comresearchgate.netui.ac.id

In these models, this compound is administered to assess its ability to reduce elevated serum uric acid levels. Studies have consistently shown that allopurinol significantly decreases serum uric acid concentrations in potassium oxonate-induced hyperuricemic rodents. saudijournals.comnih.govkarger.comui.ac.ide-century.usmdpi.com For example, in rats, administration of potassium oxonate (e.g., 250 mg/kg or 650 mg/kg) leads to a significant increase in serum uric acid, which is then successfully attenuated by allopurinol (e.g., 5 mg/kg or 20 mg/kg). saudijournals.comkarger.commdpi.com In tree shrews, potassium oxonate at doses ranging from 40 to 1000 mg/kg was shown to effectively increase serum uric acid levels, and allopurinol significantly decreased these elevated levels. nih.govresearchgate.net This demonstrates allopurinol's effectiveness in counteracting hyperuricemia induced by uricase inhibition.

Beyond uric acid levels, studies in these models can also assess the impact on xanthine oxidase activity in tissues (e.g., serum and liver), where allopurinol, as an XO inhibitor, is expected to suppress this activity. karger.com Additionally, some studies monitor renal function parameters (e.g., serum urea (B33335) nitrogen, serum creatinine) and observe kidney abnormalities induced by hyperuricemia, with allopurinol demonstrating an appreciable attenuation of these effects. nih.govui.ac.ide-century.us

Another established rodent model for inducing hyperuricemia involves the co-administration of adenine (B156593) and oteracil potassium. This model perturbs purine metabolism in a way that leads to elevated uric acid levels. Adenine administration increases the substrate load for uric acid production, while oteracil potassium (or toteracil potassium) inhibits uricase, similar to potassium oxonate, preventing uric acid breakdown. ui.ac.ide-century.usnih.govresearchgate.net

In these models, this compound effectively reduces the increased serum uric acid levels. Studies have shown that allopurinol significantly decreases elevated serum uric acid levels in rats and mice where hyperuricemia was induced by the co-administration of adenine (e.g., 50 mg/kg or 100 mg/kg) and oteracil potassium (e.g., 125 mg/kg or 1.50 g/kg). ui.ac.ide-century.usnih.govresearchgate.net The use of these co-administration models, sometimes for extended periods (e.g., 15-45 days), allows for the screening of agents with long-term effects on hyperuricemia. e-century.usresearchgate.net Furthermore, these models can reveal kidney abnormalities induced by the elevated uric acid, which are subsequently attenuated by allopurinol treatment. e-century.usnih.gov

Table 3: Common Rodent Models of Hyperuricemia for this compound Research

Model TypeInducing AgentsPrimary Mechanism of InductionAllopurinol Effect (Observed)Source
Potassium Oxonate-Induced HyperuricemiaPotassium OxonateUricase Inhibition (leading to UA accumulation)Significant decrease in serum uric acid levels; suppression of serum and hepatic xanthine oxidase activity; attenuation of renal abnormalities. saudijournals.comnih.govkarger.comresearchgate.netui.ac.ide-century.usmdpi.com
Adenine and Oteracil Potassium Co-administrationAdenine + Oteracil Potassium (or Toteracil Potassium)Increased purine substrate load + Uricase InhibitionSignificant decrease in serum uric acid levels; attenuation of kidney abnormalities (macroscopic and microscopic), and reduction of related renal parameters (BUN, creatinine). ui.ac.ide-century.usnih.govresearchgate.net
Potassium Oxonate-Induced Hyperuricemia Models

Models for Assessing Purine Salvage Inhibition in Specific Tissues (e.g., Colitis models)

Preclinical models, particularly those involving induced colitis, have been utilized to assess the influence of allopurinol on purine salvage and its downstream effects on tissue health and metabolism. Studies employing the Dextran Sulfate Sodium (DSS)-induced colitis model in mice have provided insights into how allopurinol affects the gastrointestinal tract during inflammatory conditions pnas.orgnih.govnih.govresearchgate.netresearchgate.net.

Allopurinol, known for inhibiting xanthine oxidase, also interferes with purine salvage pathways nih.govnih.govresearchgate.netresearchgate.net. Research indicates that in murine experimental colitis, a therapeutically relevant dose of allopurinol can disrupt purine metabolism, leading to attenuated wound healing and increased tissue damage nih.govnih.govresearchgate.netresearchgate.net. Specifically, investigations revealed a shift in adenylate and creatine (B1669601) metabolism, which resulted in dysregulation of AMP-activated protein kinase (AMPK) and impaired cellular proliferation nih.govnih.govresearchgate.net.

A study observed that allopurinol administration in Regnase-1∆IEC mice with DSS-induced inflammatory bowel disease (IBD) led to body weight loss, suggesting that blocking uric acid production in this context might exacerbate intestinal damage during inflammation pnas.org. Furthermore, tissue analyses during peak colitis demonstrated an 18.9% decrease in Ki67 (a marker for proliferation) in allopurinol-treated tissues, indicating epithelial metabolic dysregulation nih.gov. Concurrently, there was a notable increase in epithelial creatine levels (33%) and phosphocreatine (B42189) levels (46%), alongside a 33.4% increase in hypoxanthine, suggesting a disruption in adenylate flux and a redirection of cellular energy nih.gov. These findings collectively highlight the critical role of purine salvage for maintaining cellular metabolism and gut health in inflammatory conditions such as IBD nih.govnih.govresearchgate.netresearchgate.net.

Models for Studying Anti-nociceptive Activity (e.g., Hot-plate, Tail-flick tests in mice)

The anti-nociceptive properties of allopurinol have been investigated using various pain models in mice, including thermal models such as the hot-plate and tail-flick tests, as well as chemical models like capsaicin (B1668287) and acetic acid-induced writhing tests europeanreview.orgnih.govnih.govresearchgate.netijbcp.comresearchgate.netinnovareacademics.inresearchgate.net. Allopurinol consistently demonstrated dose-dependent anti-nociceptive effects across these models europeanreview.orgnih.govnih.govresearchgate.net.

In the hot-plate test, allopurinol significantly increased the percentage of protection against pain europeanreview.org. Similarly, in the tail-flick test, allopurinol produced notable anti-nociception nih.govnih.govijbcp.cominnovareacademics.in. The mechanism underlying these effects appears to involve the accumulation of adenosine (B11128), primarily mediated through adenosine A1 and A2A receptors europeanreview.orgnih.govnih.govresearchgate.netresearchgate.net. Pre-treatment with selective adenosine A1 receptor antagonists, such as DPCPX, or adenosine A2A receptor antagonists, including ZM241385 or SCH58261, effectively reversed the anti-nociceptive effects induced by allopurinol europeanreview.orgnih.govnih.govresearchgate.net.

Furthermore, allopurinol administration led to an increase in purine levels, specifically adenosine and guanosine (B1672433), in the cerebrospinal fluid, while simultaneously decreasing uric acid concentration nih.govnih.gov. Notably, studies also indicated that allopurinol's anti-nociceptive effects were not mediated by opioid pathways, as the opioid antagonist naloxone (B1662785) did not counteract its activity europeanreview.orgnih.govnih.gov. At tested doses, allopurinol did not induce apparent motor deficits in the mice europeanreview.orgnih.govnih.gov.

Comparative studies have shown that allopurinol exhibits analgesic activity in both central (e.g., tail-flick) and peripheral (e.g., writhing) pain models. The extent of its analgesic effect in these models can be comparable to or, in some instances, lower than that of standard analgesics like aspirin (B1665792) or tramadol, depending on the specific dose and experimental conditions ijbcp.comresearchgate.netinnovareacademics.inresearchgate.net.

Table 1: Summary of Allopurinol's Anti-nociceptive Effects in Mice

Test ModelObserved EffectMechanism/ModulationRelevant Antagonists TestedSource
Hot-plate testDose-dependent anti-nociception; increased protectionAdenosine accumulation, mediated by A1 and A2A receptorsDPCPX (A1), ZM241385 (A2A), SCH58261 (A2A) europeanreview.orgnih.govnih.govresearchgate.netresearchgate.net
Tail-flick testDose-dependent anti-nociceptionAdenosine accumulation, mediated by A1 receptors (A2A less clear from some studies)DPCPX (A1), Caffeine (non-selective) nih.govnih.govijbcp.cominnovareacademics.in
Capsaicin-inducedDose-related inhibition of nociceptionAdenosine accumulation, mediated by A1 and A2A receptorsDPCPX (A1), ZM241385 (A2A) europeanreview.orgnih.govnih.gov
Acetic acid-inducedDose-related decrease in abdominal constrictionsPeripheral analgesiaNot explicitly detailed in provided snippets europeanreview.orgijbcp.comresearchgate.netinnovareacademics.inresearchgate.net
GeneralNo obvious motor deficitsNot applicableNot applicable europeanreview.orgnih.govnih.gov
Cerebrospinal FluidIncreased purines (adenosine, guanosine), decreased uric acidRelated to xanthine oxidase inhibition and purine degradationNot applicable nih.govnih.gov
Opioid PathwayNot involvedNaloxone did not affect anti-nociceptive effectsNaloxone europeanreview.orgnih.govnih.gov

Models for Investigating Metabolic and Physiological Effects (e.g., Myocardial Oxygen Consumption in dogs)

Preclinical investigations in dogs have been instrumental in understanding the metabolic and physiological effects of allopurinol, particularly concerning myocardial function and oxygen consumption. Studies using conscious dogs with pacing-induced heart failure demonstrated significant beneficial effects of intravenous allopurinol (200 mg IV) ahajournals.orgnih.govscirp.orgcellmolbiol.org.

In dogs with heart failure, allopurinol markedly decreased myocardial oxygen consumption by 49 ± 4.6% (p=0.002) and substantially increased mechanical efficiency (defined as stroke work/myocardial oxygen consumption) by 122 ± 42% (p=0.04) ahajournals.orgnih.gov. Allopurinol also exhibited a positive inotropic effect, which was more pronounced in the heart failure group. The maximum rate of left ventricular pressure rise ((dP/dt)max) increased by 24.4 ± 8.7% (p=0.03) in heart failure dogs, compared to a smaller increase of 8.3 ± 3.2% (p=0.01) in control dogs ahajournals.orgnih.gov. This effect was observed without changes in preload or afterload ahajournals.orgnih.gov.

Further analysis revealed that xanthine oxidase activity was approximately four-fold higher in the failing dog hearts compared to control hearts, suggesting a role for xanthine oxidase inhibition in these observed benefits ahajournals.orgnih.gov. In contrast to the effects in heart failure, allopurinol did not produce significant changes in myocardial oxygen consumption or mechanical efficiency in control dogs ahajournals.orgnih.gov. The reduction in oxygen consumption was primarily due to a decrease in left circumflex blood flow, while the myocardial arteriovenous oxygen difference remained unchanged ahajournals.org.

These findings suggest that allopurinol possesses unique properties that can increase myocardial contractility while simultaneously reducing the heart's energy requirements, thereby enhancing myocardial contractile efficiency, which may be beneficial in conditions like congestive heart failure ahajournals.orgnih.gov. While allopurinol generally reduces oxidative stress, a study on ischemic myocardium in dogs presented a more nuanced view, showing that in slightly ischemic myocardium, allopurinol could lead to a further diminution in myocardial pO2, with no significant change in severely ischemic myocardium nih.gov. This indicates that the effects of allopurinol on myocardial oxygenation can depend on the degree of pre-existing ischemia nih.gov.

Table 2: Effects of Allopurinol on Myocardial Parameters in Dog Models

ParameterControl Dogs (n=10)Heart Failure Dogs (n=5)Significance (P-value)Source
(dP/dt)max Increase (%)+8.3 ± 3.2% (from 3103±162 to 3373±225 mmHg/s)+24.4 ± 8.7% (from 1602±190 to 1988±251 mmHg/s)0.01 (control), 0.03 (HF) ahajournals.orgnih.gov
Preload-Recruitable Stroke WorkNo changeIncreased from 55.8±9.1 to 84.9±12.2 mmHg (+28.1±5.3%)0.02 (HF) ahajournals.orgnih.gov
Ventricular ElastanceNo changeRose from 6.0±1.6 to 10.5±2.2 mmHg/mm0.03 (HF) ahajournals.orgnih.gov
Myocardial Oxygen ConsumptionNo significant changeDecreased by 49 ± 4.6%0.002 (HF) ahajournals.orgnih.gov
Mechanical Efficiency (SW/MV̇o2)No significant changeIncreased by 122 ± 42%0.04 (HF) ahajournals.orgnih.gov
Xanthine Oxidase Activity in Heart Tissue78 ± 72 pmol/min·mg–1387 ± 125 pmol/min·mg–1 (approx. 4-fold increase)0.04 (HF vs Control) ahajournals.orgnih.gov

Q & A

Basic Research Question: What is the mechanism of action of allopurinol sodium, and how is it validated in preclinical models?

This compound inhibits xanthine oxidase, a key enzyme in uric acid synthesis. Methodologically, validation involves in vitro enzyme inhibition assays (e.g., spectrophotometric measurement of uric acid production) and in vivo models (e.g., hyperuricemic rodents). Researchers should compare dose-dependent inhibition across species and monitor serum urate levels using HPLC or enzymatic assays to confirm efficacy .

Basic Research Question: What standardized analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Reverse-phase HPLC-UV-DAD is widely used, with validation parameters per ICH guidelines (linearity, accuracy, precision). For dissolution studies, USP apparatus (e.g., paddle method) with pH-adjusted media (e.g., 0.1N HCl) ensures reproducibility. Factor optimization (e.g., rotation speed, media composition) is critical to avoid artifacts in dissolution profiles .

Advanced Research Question: How can researchers resolve contradictions in pharmacokinetic data for this compound across species?

Contradictions often arise from metabolic differences (e.g., conversion to oxypurinol). Address this by:

  • Conducting cross-species metabolite profiling via LC-MS/MS.
  • Adjusting for renal clearance variability using glomerular filtration rate (GFR)-normalized dosing.
  • Applying physiologically based pharmacokinetic (PBPK) modeling to extrapolate human data from rodent studies .

Advanced Research Question: What experimental design considerations are critical for studying this compound’s non-gout applications (e.g., cardiovascular or inflammatory diseases)?

Use the PICOT framework:

  • P opulation: Animal models with induced ischemia or inflammation (e.g., murine myocardial infarction).
  • I ntervention: this compound at varying doses (e.g., 10–50 mg/kg).
  • C omparison: XO knockout models or febuxostat-treated controls.
  • O utcome: Biomarkers like xanthine oxidase activity, reactive oxygen species (ROS), and tissue histopathology.
  • T imeframe: Acute (hours) vs. chronic (weeks) dosing to assess temporal effects .

Advanced Research Question: How can researchers optimize dissolution testing protocols for this compound formulations to enhance reproducibility?

Critical factors include:

  • Rotation speed : Standardize at 50–75 rpm (USP Apparatus 2) to minimize hydrodynamic variability.
  • Dissolution media : Test biorelevant media (e.g., FaSSIF/FeSSIF) alongside 0.1N HCl to simulate gastrointestinal conditions.
  • Sampling intervals : Use automated sampling at 10, 20, 30, and 60 minutes to capture dissolution kinetics. Statistical tools like Plackett-Burman designs help identify significant variables (e.g., pH, surfactant concentration) .

Advanced Research Question: What methodological strategies address low sensitivity in detecting this compound’s molecular effects (e.g., mRNA delivery studies)?

Nested PCR protocols with dual primer sets improve specificity in low-abundance mRNA detection. For example:

  • First PCR : Amplify target sequence (e.g., luciferase mRNA) with outer primers.
  • Second PCR : Use inner primers to re-amplify the product, reducing background noise. Include internal controls (e.g., human β-actin) to normalize data and validate RNA integrity .

Advanced Research Question: How should researchers design studies to evaluate this compound’s potential in mitigating chemotherapy-induced toxicity?

Adopt a mixed-methods approach:

  • Quantitative : Measure uric acid, creatinine, and inflammatory cytokines (e.g., IL-6) in serum.
  • Qualitative : Patient-reported outcomes (PROs) via validated surveys (e.g., EORTC QLQ-C30).
  • Ethical : Predefine stopping rules for renal toxicity (e.g., ≥2x baseline serum creatinine) .

Advanced Research Question: What statistical methods are recommended for analyzing contradictory outcomes in this compound trials (e.g., efficacy vs. adverse events)?

Use Bayesian hierarchical models to account for heterogeneity across studies. Sensitivity analyses (e.g., excluding high-risk-of-bias trials) and meta-regression (e.g., adjusting for dose or comorbidities) clarify confounding factors. Preregister analysis plans to mitigate bias .

Methodological Notes

  • Data Reproducibility : Document instrument parameters (e.g., HPLC column lot numbers) and raw data deposition in repositories like Zenodo .
  • Literature Reviews : Follow PRISMA-ScR guidelines for scoping reviews, integrating both preclinical and clinical evidence .
  • Ethical Compliance : Align human studies with Declaration of Helsinki principles, including informed consent for biobanking biological samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allopurinol sodium
Reactant of Route 2
Reactant of Route 2
Allopurinol sodium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.